8-Methyl-4-nonanone 8-Methyl-4-nonanone
Brand Name: Vulcanchem
CAS No.: 6137-29-7
VCID: VC3874667
InChI: InChI=1S/C10H20O/c1-4-6-10(11)8-5-7-9(2)3/h9H,4-8H2,1-3H3
SMILES: CCCC(=O)CCCC(C)C
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol

8-Methyl-4-nonanone

CAS No.: 6137-29-7

Cat. No.: VC3874667

Molecular Formula: C10H20O

Molecular Weight: 156.26 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-4-nonanone - 6137-29-7

Specification

CAS No. 6137-29-7
Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
IUPAC Name 8-methylnonan-4-one
Standard InChI InChI=1S/C10H20O/c1-4-6-10(11)8-5-7-9(2)3/h9H,4-8H2,1-3H3
Standard InChI Key HZUJDCJQPCTXPQ-UHFFFAOYSA-N
SMILES CCCC(=O)CCCC(C)C
Canonical SMILES CCCC(=O)CCCC(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

8-Methyl-4-nonanone, systematically named 8-methylnonan-4-one, belongs to the acyclic ketone family. Its molecular structure (Figure 1) consists of a nine-carbon chain with a ketone group at position 4 and a methyl branch at position 8. The molecular formula C10H20O\text{C}_{10}\text{H}_{20}\text{O} corresponds to a molecular weight of 156.27 g/mol, as derived from isotopic composition calculations . The compound’s branching introduces steric effects that influence its reactivity and physical properties, such as boiling point and solubility.

Table 1: Physical Properties of 8-Methyl-4-Nonanone

PropertyValueSource Citation
Molecular Weight156.27 g/mol
Boiling Point~210–215°C (est.)
Density0.82–0.84 g/cm³
Refractive Index1.419–1.422

The estimated boiling point aligns with homologous ketones, such as 4-nonanone (187°C) , adjusted for the methyl branch’s impact on intermolecular forces.

Stereochemical Considerations

Synthetic Methodologies

Nucleophilic Substitution Reactions

A patented process for synthesizing structurally related ketones, such as 4-methyl-5-nonanone, involves nucleophilic substitution reactions between pentanoic anhydride and 2-pentyl nucleophilic reagents (e.g., Grignard or organozinc compounds) . Adapting this methodology, 8-methyl-4-nonanone could be synthesized via:

  • Step 1: Preparation of a 2-octyl nucleophilic reagent (e.g., 2-octylmagnesium bromide).

  • Step 2: Reaction with hexanoic anhydride to form the ketone backbone.

  • Step 3: Acidic workup to liberate the ketone.

The general reaction scheme is:

R-MgBr+(R’CO)2OR-C(O)-R’+R’COOH\text{R-MgBr} + (\text{R'CO})_2\text{O} \rightarrow \text{R-C(O)-R'} + \text{R'COOH}

where R = 2-octyl and R' = pentyl .

Reduction and Oxidation Pathways

Secondary alcohols, such as 8-methyl-4-nonanol, can be oxidized to 8-methyl-4-nonanone using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) . Conversely, catalytic hydrogenation of the ketone yields the corresponding alcohol, though this is less synthetically relevant.

Table 2: Key Synthetic Intermediates

IntermediateRole in SynthesisYield Optimization
2-Octylmagnesium bromideNucleophilic reagentPurity >98%
Hexanoic anhydrideAcylating agentRecyclable

Spectral and Analytical Characterization

Infrared and NMR Spectroscopy

  • IR: Strong absorption at ~1715 cm⁻¹ (C=O stretch).

  • ¹H NMR: δ 2.38 (t, J=7 Hz, 2H, COCH₂), δ 1.25–1.45 (m, 10H, aliphatic CH₂), δ 0.88 (d, J=6.5 Hz, 3H, CH(CH₃)) .

Applications and Industrial Relevance

Organic Synthesis Intermediate

The compound’s ketone group serves as a versatile electrophile in Grignard reactions, aldol condensations, and reductive aminations. For example, it could be used to synthesize tertiary alcohols or heterocyclic compounds.

Challenges and Future Directions

Synthetic Scalability

Current methods for branched ketones often require costly reagents (e.g., organometallics) and generate stoichiometric waste. Future research could explore catalytic asymmetric synthesis or biocatalytic routes using ketoreductases.

Analytical Differentiation

Distinguishing 8-methyl-4-nonanone from isomers like 6-methyl-4-nonanone remains challenging. Advanced techniques like ion mobility spectrometry or cryogenic IR spectroscopy may enhance structural elucidation .

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